N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidine-carboxamide scaffold. Benzothiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11-5-6-13-14(9-11)22-16(18-13)20-8-7-12(10-20)15(21)19-17(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKIXIIHSDIFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCC(C3)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions. The tert-butyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles or pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural similarity to known bioactive molecules makes it a candidate for further optimization and testing.
Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural homology with benzothiazole-containing heterocycles, particularly those incorporating pyrrolidine or thiazolidinone rings. Key analogs include:
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[substituted phenyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamides (6a–j)
These derivatives (e.g., 6a, 6b, 6c) feature a 4-thiazolidinone ring instead of pyrrolidine and demonstrate moderate to high antimicrobial activity against S. aureus (MIC: 12.5–25 µg/mL) and C. albicans (MIC: 6.25–12.5 µg/mL) . The presence of electron-withdrawing groups (e.g., Cl, NO₂) enhances activity, suggesting that substituents on the phenyl ring critically influence bioactivity .
N'-(Substituted benzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazides (5b–j)
These Schiff base analogs (e.g., 5b , 5c , 5i ) exhibit varied melting points (145–257°C) and solubility, correlating with substituent polarity. For instance, 5i (with a nitro group) shows a higher melting point (198–199°C) compared to 5j (furan-substituted, 181–184°C) .
Functional Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
